molecular formula C24H28ClN3O5 B11400146 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11400146
M. Wt: 473.9 g/mol
InChI Key: KFRBGTUGZIBTBE-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenoxy, oxadiazole, and propanamide groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenated reagent to form the phenoxy intermediate.

    Synthesis of the oxadiazole ring: The oxadiazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Coupling of intermediates: The phenoxy intermediate is then coupled with the oxadiazole intermediate under suitable conditions, often using coupling agents like EDCI or DCC.

    Final amidation: The final step involves the amidation reaction to form the propanamide group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The phenoxy and oxadiazole groups are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
  • 2-(4-chloro-2-methylphenoxy)propanoyl chloride
  • 4-[(4-chloro-3-methylphenoxy)methyl]phenylboronic acid

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H28ClN3O5

Molecular Weight

473.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C24H28ClN3O5/c1-5-11-30-20-10-7-17(14-21(20)31-12-6-2)22-23(28-33-27-22)26-24(29)16(4)32-18-8-9-19(25)15(3)13-18/h7-10,13-14,16H,5-6,11-12H2,1-4H3,(H,26,28,29)

InChI Key

KFRBGTUGZIBTBE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC(=C(C=C3)Cl)C)OCCC

Origin of Product

United States

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